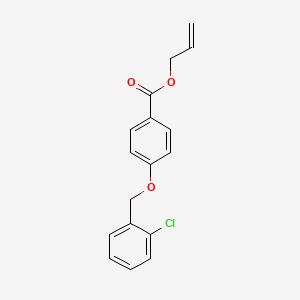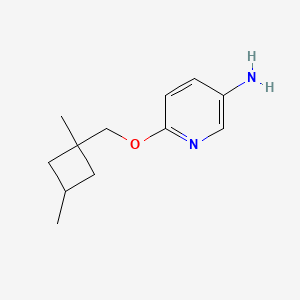
6-((1,3-Dimethylcyclobutyl)methoxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((1,3-Dimethylcyclobutyl)methoxy)pyridin-3-amine is a chemical compound with the molecular formula C₁₂H₁₈N₂O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1,3-Dimethylcyclobutyl)methoxy)pyridin-3-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using various methods, such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a methoxy group.
Attachment of the 1,3-Dimethylcyclobutyl Group: This step involves the formation of a carbon-carbon bond between the pyridine ring and the 1,3-dimethylcyclobutyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-((1,3-Dimethylcyclobutyl)methoxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-((1,3-Dimethylcyclobutyl)methoxy)pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-((1,3-Dimethylcyclobutyl)methoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound with a simpler structure.
6-Methoxypyridin-3-amine: A similar compound with a methoxy group at the same position but lacking the 1,3-dimethylcyclobutyl group.
1,3-Dimethylcyclobutylamine: A compound with the same cyclobutyl group but without the pyridine ring.
Uniqueness
6-((1,3-Dimethylcyclobutyl)methoxy)pyridin-3-amine is unique due to the presence of both the 1,3-dimethylcyclobutyl group and the methoxy group on the pyridine ring. This unique combination of structural features may confer specific chemical and biological properties that are not observed in similar compounds .
Properties
CAS No. |
1427010-16-9 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
6-[(1,3-dimethylcyclobutyl)methoxy]pyridin-3-amine |
InChI |
InChI=1S/C12H18N2O/c1-9-5-12(2,6-9)8-15-11-4-3-10(13)7-14-11/h3-4,7,9H,5-6,8,13H2,1-2H3 |
InChI Key |
ZIRPHTIJDFLXSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C)COC2=NC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


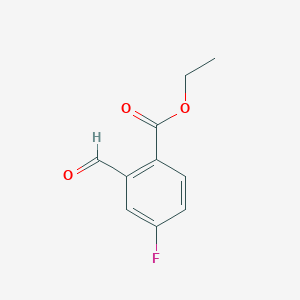
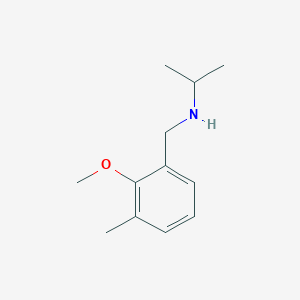
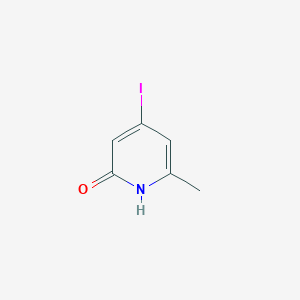
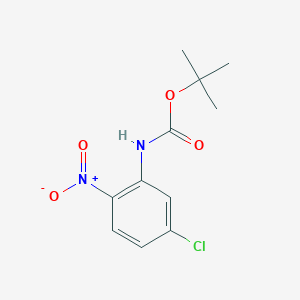
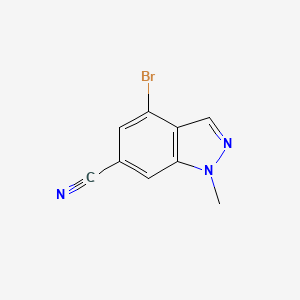
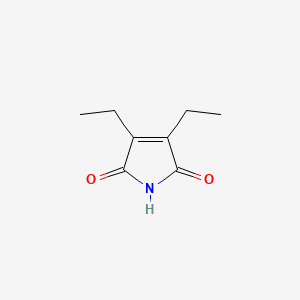
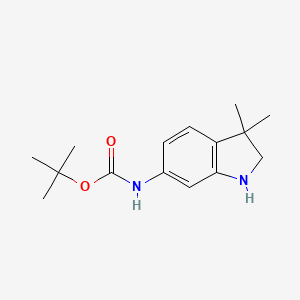
![(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13016628.png)
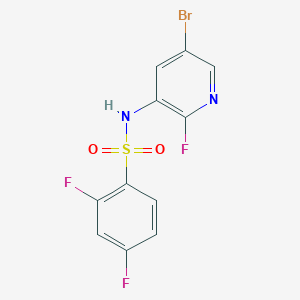
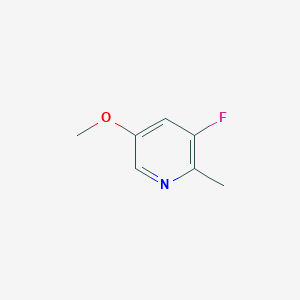
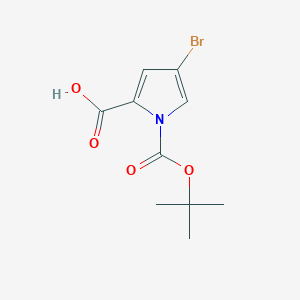
![6-Bromo-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B13016638.png)
![tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13016645.png)
